S(8)-succinyldihydrolipoamide
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Overview
Description
S(8)-succinyldihydrolipoamide is a thiol and a S-substituted dihydrolipoamide. It has a role as a Saccharomyces cerevisiae metabolite and a human metabolite.
Scientific Research Applications
1. Metabolic Pathways in Cancer Treatment
8-Chloroadenosine (8-Cl-Ado), an analog in leukemia treatment, undergoes metabolic processes including the formation of succinyl-8-chloro-adenosine (S-8-Cl-Ado). This process ties 8-Cl-Ado metabolism to the citric acid cycle, reducing the fumarate pool, crucial in cancer treatment research (Dennison et al., 2010).
2. Bio-Based Chemical Production
Research on bio-based production of succinic acid (SA) utilizes metabolic engineering in microorganisms. This highlights the potential of succinylation processes in creating important bio-based chemicals for various applications (Ahn, Jang, & Lee, 2016).
3. Biomedical Microfabrication
Succinylation techniques are applied in the surface modification of SU-8, a polymer used in microfabrication for biosensors. This application is vital in creating responsive surfaces for biomedical sensing and diagnostics (Deepu, Sai, & Mukherji, 2009).
4. Enzymatic Reactions in Bacteria
Studies on Escherichia coli reveal the role of S(8)-succinyldihydrolipoamide in enzymatic reactions, specifically in the formation of S-acetyldihydrolipoamide. This has implications for understanding bacterial metabolism and potential biotechnological applications (Yang & Frey, 1986).
5. Drug Discovery and Pharmacological Research
Succinimide derivatives, including those related to succinylation processes, show diverse therapeutic applications. They are involved in anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities, significant in drug discovery and development (Zhao et al., 2020).
Properties
Molecular Formula |
C12H21NO4S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(8-amino-8-oxo-3-sulfanyloctyl)sulfanyl-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21NO4S2/c13-10(14)4-2-1-3-9(18)7-8-19-12(17)6-5-11(15)16/h9,18H,1-8H2,(H2,13,14)(H,15,16) |
InChI Key |
KWKBJWYJJBQOAE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)N)CC(CCSC(=O)CCC(=O)O)S |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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